HPLC Purity Advantage
For regulatory pharmaceutical applications, particularly roflumilast API synthesis and impurity reference standard qualification, chromatographic purity determines analytical reliability. This compound is commercially available in a 99.9% HPLC purity grade meeting USP42 specifications [1], representing a 2.9 percentage point absolute purity advantage over the standard ≥97% material commonly offered by research chemical suppliers . The high-purity grade is characterized by a defined chromatographic profile detectable and quantifiable by HPLC and LC-MS, with identity corroborated via NMR spectroscopy [2]. In contrast, standard ≥97% material contains up to 3% undefined impurities, which can interfere with analytical method validation and reference standard qualification.
| Evidence Dimension | Chromatographic purity (HPLC) |
|---|---|
| Target Compound Data | 99.9% HPLC, USP42 compliant |
| Comparator Or Baseline | Standard research grade: ≥97% (by HPLC/GC) |
| Quantified Difference | +2.9 percentage points absolute purity advantage |
| Conditions | HPLC purity specification per manufacturer certificates of analysis |
Why This Matters
A 2.9 percentage point purity differential translates to approximately 30-fold lower impurity burden (0.1% vs. 3% maximum impurity), directly reducing the risk of analytical interference in method validation, reference standard qualification, and impurity profiling for ANDA submissions.
- [1] Hefei TianRui Pharmaceutical Chemical Co., Ltd. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE. ChemicalBook, 2025. View Source
- [2] Veeprho. Roflumilast Impurity 9 CAS 162401-78-7. Product Page, 2022. View Source
